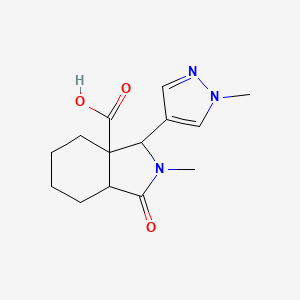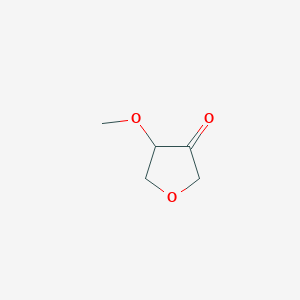
1-(2-Iodoethyl)-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-1H-pyrazole is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrazole typically involves the iodination of ethyl-substituted pyrazole derivatives. One common method includes the reaction of 1-ethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Iodoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding ethyl-substituted pyrazole.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids (from oxidation)
- Ethyl-substituted pyrazole (from reduction)
Wissenschaftliche Forschungsanwendungen
1-(2-Iodoethyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrazole involves its reactivity towards various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reactants and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.
1-(2-Iodoethyl)-1H-indole: Contains an indole ring, offering different reactivity and applications.
1-(2-Iodoethyl)-1H-pyrrole: Features a pyrrole ring, which affects its chemical behavior and uses.
Uniqueness: 1-(2-Iodoethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic compounds and in various research applications.
Eigenschaften
Molekularformel |
C5H7IN2 |
|---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
1-(2-iodoethyl)pyrazole |
InChI |
InChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
InChI-Schlüssel |
MZRPANQCJBYNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


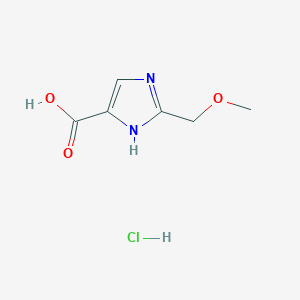
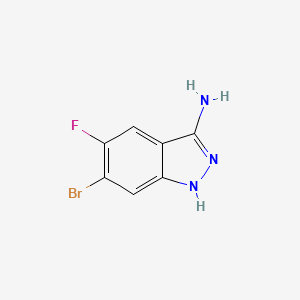
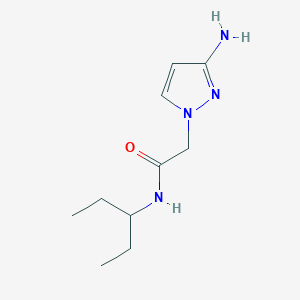
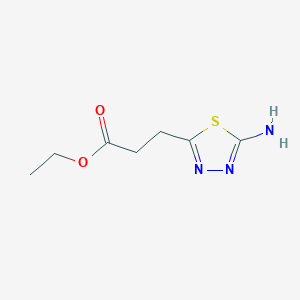
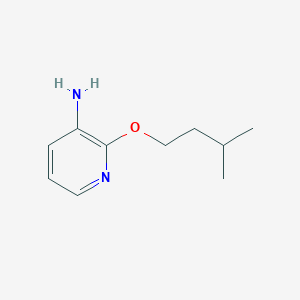
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
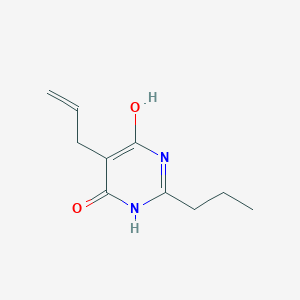
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
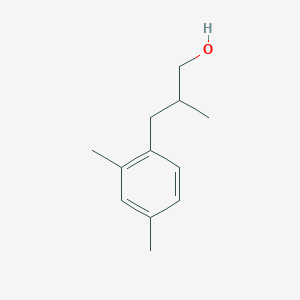
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
